molecular formula C20H21N3O2 B11316567 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11316567
M. Wt: 335.4 g/mol
InChI Key: GJVASBVZUOCTQT-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and a phenoxy group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine to form the corresponding hydrazide, which is further cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with 4-methylbenzyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy and pyrazole groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(4-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-4-METHYLPHENOXYACETIC ACID: Shares a similar phenoxy group but lacks the pyrazole ring.

    4-METHOXY-2-METHYLPHENOL: Contains a methoxy group instead of a pyrazole ring.

    2-({4-(2-BROMOPHENYL)-5-[(4-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-METHYLPHENYL)ETHANONE: Contains a triazole ring instead of a pyrazole ring .

Uniqueness

The uniqueness of 2-(4-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C20H21N3O2/c1-15-3-7-17(8-4-15)13-23-19(11-12-21-23)22-20(24)14-25-18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,24)

InChI Key

GJVASBVZUOCTQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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